4-Chloro-1H-benzo[d]imidazol-2-amine

Catalog No.
S1914208
CAS No.
701-14-4
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1H-benzo[d]imidazol-2-amine

Incorrect isomer selection (5-, 6-, or 7-chloro) derails Pim-1 inhibitor development, requiring re-optimization and yielding poor potency. This 4-chloro-1H-benzimidazol-2-amine (CAS 701-14-4) is the precise scaffold for selective Pim-1 kinase inhibitor synthesis, validated to deliver low nanomolar IC50 values. Its unique substitution dictates critical binding interactions. Supplied with consistent purity (≥98%) and global logistics support, ensuring uninterrupted lead optimization.

CAS Number

701-14-4

Product Name

4-Chloro-1H-benzo[d]imidazol-2-amine

IUPAC Name

4-chloro-1H-benzimidazol-2-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

WDGDTHWKGHBYNL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N

The exact mass of the compound 4-Chloro-1H-benzo[d]imidazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Chloro-1H-benzimidazol-2-amine, 4-Chloro-2-aminobenzimidazole, 2-Amino-4-chlorobenzimidazole, 4-Chloro-1H-benzo[d]imidazol-2-amine, 4-Cl-benzimidazol-2-amine

Purity

≥98%

Package Size

1 g, 5 g

4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4) is a halogenated derivative of the 2-aminobenzimidazole scaffold, a core structural motif in numerous biologically active molecules and pharmaceutical agents. This class of compounds is widely utilized in medicinal chemistry as a privileged scaffold for developing inhibitors of various protein kinases, such as Pim-1, which are implicated in oncology and inflammatory diseases. The introduction of a chlorine atom at the 4-position of the benzimidazole ring provides a specific steric and electronic profile that critically influences molecular interactions and synthetic reactivity compared to its isomers or the unsubstituted parent compound.

Research Fit

Kinase inhibitor synthesis scaffold
4-Chloro SAR modulation for target selectivity
Reported JAK-2 modulator intermediate context

Substituting 4-Chloro-1H-benzo[d]imidazol-2-amine with its isomers (e.g., 5-chloro, 6-chloro, or 7-chloro analogs) or the parent 2-aminobenzimidazole is often unviable in drug discovery and process development workflows. The specific location of the chlorine atom at the 4-position directly governs the molecule's reactivity, steric hindrance, and electronic properties. This unique substitution pattern dictates subsequent reaction outcomes and, critically, the binding affinity and selectivity of the final active pharmaceutical ingredient for its target protein, such as Pim-1 kinase. Using an alternative isomer would necessitate re-optimizing reaction conditions and, more significantly, could lead to a final compound with a completely different and likely less potent biological activity profile, rendering it unsuitable for the intended application.

Substitution Risk

Positional isomer mismatch
5-Chloro isomer may shift binding and inhibition profiles; target engagement context differs from 4-chloro.
Structure-specific interaction evidence
Crystal structure data (5-chloro with hPNMT) does not transfer to 4-chloro derivative; requires direct validation.
Patent-defined composition requirement
Exact isomer is required for patent-specific JAK-2 modulator synthesis; generic substitution invalidates IP scope.

Demonstrated Utility as a Key Precursor for Potent Pim-1 Kinase Inhibitors

Multiple patents from Selvita S.A. focused on developing novel kinase inhibitors specifically select 4-Chloro-1H-benzo[d]imidazol-2-amine as a core building block for a series of potent Pim-1 inhibitors. The patent examples detail the multi-step synthesis pathways starting from this specific precursor to generate final compounds that exhibit potent inhibition of Pim-1, a serine/threonine kinase involved in cell survival and proliferation in various cancers.

Evidence DimensionPrecursor Suitability
Target Compound DataExplicitly cited as a starting material for patented, biologically active compounds.
Comparator Or BaselineOther isomeric or unsubstituted benzimidazoles, which were not selected for the patented synthesis routes.
Quantified DifferenceN/A (Qualitative selection by inventors)
ConditionsMulti-step organic synthesis of Pim-1 kinase inhibitors for pharmaceutical applications.

This compound is a validated starting material for producing high-value, patent-protected kinase inhibitors, making it a reliable choice for medicinal chemistry programs targeting the Pim kinase family.

CYP3A4 IC50
Reported
5,600 nM
Supports CYP3A4 inhibition screening context
Microsomal assay; midazolam substrate

Enables Synthesis of Pim-1 Inhibitors with Nanomolar Potency

Derivatives synthesized using the 4-Chloro-1H-benzo[d]imidazol-2-amine scaffold exhibit potent, class-leading inhibitory activity against Pim-1 kinase. For example, a derivative (Example I-36 in the patent) demonstrated an IC50 value of 17 nM against Pim-1 kinase. This level of potency is comparable to or exceeds that of many established Pim-1 inhibitors like Staurosporine (IC50 = 16.7 nM) and is significantly more potent than others such as Hispidulin (IC50 = 2.71 µM).

Evidence DimensionInhibitory Potency (IC50) of Final Product
Target Compound Data17 nM (for a downstream derivative)
Comparator Or BaselineStaurosporine (16.7 nM), TCS PIM-1 1 (50 nM), Hispidulin (2710 nM)
Quantified DifferenceComparable potency to Staurosporine; ~3x more potent than TCS PIM-1 1; ~159x more potent than Hispidulin.
ConditionsIn vitro biochemical assay for Pim-1 kinase inhibition.

Using this specific precursor enables access to final compounds with highly potent, nanomolar-level biological activity, a critical performance benchmark for drug candidates.

CYP2C8 IC50
Reported
8,600 nM
Supports CYP2C8 inhibition screening context
Microsomal assay; amodiaquine substrate

Efficient Synthesis via Cyclization of 4-Chloro-1,2-diaminobenzene

The target compound is readily synthesized from the commercially available precursor 4-Chloro-1,2-diaminobenzene (also known as 4-chloro-o-phenylenediamine, CAS 95-83-0). Standard methods for forming the 2-aminobenzimidazole ring system, such as reaction with cyanogen bromide or cyclodesulfurization of a thiourea intermediate, provide reliable access to the title compound. The availability and established reactivity of the 4-chloro-o-phenylenediamine starting material ensure a consistent and scalable supply chain for process development and manufacturing.

Evidence DimensionPrecursor Accessibility & Synthetic Route
Target Compound DataSynthesized from readily available 4-Chloro-1,2-diaminobenzene (CAS 95-83-0).
Comparator Or BaselineSynthesis of other substituted analogs may require less common or more expensive starting diamines.
Quantified DifferenceN/A
ConditionsStandard heterocyclic synthesis methods (e.g., reaction with CNBr or thiourea cyclization).

The straightforward synthesis from a common, commercially-stocked raw material simplifies procurement and reduces supply chain risk for large-scale synthesis campaigns.

CYP2B6 IC50
Reported
20,000 nM
Supports CYP2B6 inhibition screening context
Microsomal assay; bupropion substrate
Physicochemical Profile
Computed
MW 167.59 g/mol
TPSA 54.7 Ų
XLogP3 1.8
Supports drug-like property benchmark review
In silico; Lipinski/Veber context

Core Building Block for Novel Pim-1/Pim-2/Pim-3 Kinase Inhibitors

This compound is the right choice for research programs aiming to develop potent and selective pan-Pim or isoform-selective Pim kinase inhibitors for oncology. Its structure is validated to produce derivatives with low nanomolar IC50 values, a critical requirement for advancing lead candidates in drug discovery pipelines.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the 4-chloro substitution provides a specific electronic and steric handle for systematically exploring the SAR of the benzimidazole core. Procuring this isomer over others allows researchers to precisely probe the role of substitution at this position for target binding and selectivity against other kinases.

Development of Kinase Inhibitors for Neurodegenerative and Inflammatory Disorders

Beyond Pim kinases, related benzimidazole derivatives are being investigated as inhibitors for other kinases like DYRK1A, which are implicated in neurodegenerative disorders. This precursor is suitable for synthesizing libraries of compounds to screen against a panel of kinases relevant to various therapeutic areas.

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification
CYP inhibition screening context
CYP3A4/2C8/2B6 endpoint review
JAK-2 modulator synthesis
Exact intermediate for patent-specific composition
Identity and isomer purity confirmation
Kinase selectivity SAR studies
Core scaffold for analog design
Physicochemical property benchmark review

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-1H-benzimidazol-2-amine

Explore Compound Types